Product packaging for 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione(Cat. No.:CAS No. 81930-28-1)

1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione

Cat. No.: B14428975
CAS No.: 81930-28-1
M. Wt: 114.06 g/mol
InChI Key: ZADDOLMZJIKTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Disubstituted 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione, known in research as TETRAD, is a sophisticated chemical reagent designed for pioneering work in dynamic covalent chemistry. Its primary research value lies in its exceptional function as a dynamic covalent bonding unit that operates efficiently at room temperature under neutral conditions . This characteristic is a significant advancement over many other reversible reactions, which often require harsh activators such as high temperature or extreme pH, thus limiting their utility in delicate systems. The mechanism of action for TETRAD centers on its rapid hetero-Diels-Alder cycloaddition with furan derivatives and the corresponding retro-reaction . This reversible cyclization enables the building of responsive and adaptable molecular structures, making it an invaluable tool for developing advanced materials. A prominent application demonstrated in recent literature is the creation of a chemically induced sol-gel transition system, showcasing its potential in creating self-healing materials and smart hydrogels . For researchers in fields ranging from polymer science and materials engineering to supramolecular chemistry, TETRAD offers a versatile and bio-orthogonal compatible building block for constructing complex, reconfigurable architectures with precise control. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N4O2 B14428975 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione CAS No. 81930-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81930-28-1

Molecular Formula

C2H2N4O2

Molecular Weight

114.06 g/mol

IUPAC Name

1,2-dihydro-1,2,4,5-tetrazine-3,6-dione

InChI

InChI=1S/C2H2N4O2/c7-1-3-5-2(8)6-4-1/h(H,3,4,7)(H,5,6,8)

InChI Key

ZADDOLMZJIKTGH-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NNC(=O)N=N1

Origin of Product

United States

Synthetic Methodologies for 1,2 Dihydro 1,2,4,5 Tetrazine 3,6 Dione and Its Functionalized Analogues

Direct Synthesis Approaches to 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione

Direct synthetic routes to the parent this compound are foundational for accessing this heterocyclic system. Key strategies involve the transformation of pre-existing tetrazine cores or the cyclization of acyclic precursors.

Hydrolytic Pathways from Halogenated Tetrazines

One potential, though less documented, pathway to this compound involves the hydrolysis of 3,6-dihalo-1,2,4,5-tetrazines. The high electrophilicity of the carbon atoms in the tetrazine ring, enhanced by the presence of halogen substituents, makes them susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This reaction would proceed through a nucleophilic aromatic substitution mechanism, where the halogen atoms are displaced by hydroxyl groups, leading to the formation of the dione (B5365651) tautomer. The synthesis of the starting material, 3,6-dichloro-1,2,4,5-tetrazine, can be achieved through the chlorination of 3,6-bis(hydrazino)-1,2,4,5-tetrazine.

Cyclization Reactions Leading to Dihydro-3,6-dione Cores

A more direct and common approach to the this compound core involves the cyclization of appropriate acyclic precursors. A key starting material for such a synthesis is hydrazine-1,2-dicarboxamide (bicarbamoylhydrazine). The cyclization of this compound, potentially under oxidative conditions, would lead to the formation of the desired heterocyclic dione. This method offers the advantage of building the ring system from simple, readily available starting materials.

Synthesis of 1,2-Disubstituted 1,2-Dihydro-1,2,4,5-tetrazine-3,6-diones (TETRADs)

The synthesis of 1,2-disubstituted derivatives of this compound, often referred to as TETRADs, has been more extensively explored due to the ability to tune their properties through the introduction of various substituents at the N1 and N2 positions. acs.orgnih.gov

General Synthetic Routes and Optimization

The general and most effective route for the synthesis of TETRADs involves the cyclization of N,N'-disubstituted hydrazine-1,2-dicarboxamides. This method provides a versatile platform for the introduction of a wide range of substituents. The reaction typically proceeds by treating the disubstituted hydrazine-1,2-dicarboxamide with a cyclizing agent, often an oxidizing agent, to facilitate the formation of the tetrazine ring. Optimization of reaction conditions, such as solvent, temperature, and the choice of the cyclizing agent, is crucial for achieving high yields and purity of the desired TETRADs.

Incorporation of Diverse Substituents at the N1 and N2 Positions

A key advantage of the synthetic routes to TETRADs is the ability to incorporate a wide variety of substituents at the N1 and N2 positions, allowing for the fine-tuning of their electronic and steric properties. This is typically achieved by starting with appropriately substituted hydrazines to form the N,N'-disubstituted hydrazine-1,2-dicarboxamide precursors.

Alkyl and Aryl Substituents: Both alkyl and aryl groups can be introduced at the N1 and N2 positions. The synthesis of 1,2-dialkyl and 1,2-diaryl derivatives generally follows the established cyclization protocol from the corresponding disubstituted hydrazine-1,2-dicarboxamides. The nature of these substituents can significantly influence the reactivity and stability of the resulting TETRADs.

Substituent TypeStarting Hydrazine (B178648) ExampleResulting TETRAD
AlkylN,N'-Dimethylhydrazine1,2-Dimethyl-1,2-dihydro-1,2,4,5-tetrazine-3,6-dione
ArylN,N'-Diphenylhydrazine1,2-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine-3,6-dione
Functionalized ArylN,N'-Bis(4-methoxyphenyl)hydrazine1,2-Bis(4-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine-3,6-dione

Preparation of Related Dihydrotetrazine Derivatives for Subsequent Dione Formation

In some synthetic strategies, dihydrotetrazine derivatives that are not the dione itself are prepared as intermediates, which can then be converted to the desired this compound. These methods often involve the formation of a dihydro-1,2,4,5-tetrazine ring with different substituents at the 3 and 6 positions, which are then chemically transformed into the carbonyl groups.

Synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid and its Esters

A foundational route to tetrazine derivatives involves the synthesis of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. This can be achieved by acidifying a slurry of its disodium (B8443419) salt with concentrated hydrochloric acid. orgsyn.org The resulting yellow powder can then be used to produce various esters. orgsyn.org

One common method for synthesizing dialkyl esters is through the reaction of the dicarboxylic acid with an alcohol, such as methanol, in the presence of thionyl chloride. orgsyn.org This process involves cooling the alcohol to low temperatures before the addition of thionyl chloride and the dicarboxylic acid. orgsyn.org Another approach to synthesizing different dialkyl esters is the re-esterification of a pre-existing ester, like dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, using a catalyst such as aluminium triethoxide. Alkyl esters and amides of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid have been successfully synthesized and characterized using various analytical techniques including IR, 1H NMR, EI-MS, and elemental analysis. researchgate.net

Starting MaterialReagentsProductReference
Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylateConcentrated hydrochloric acid, iceDihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid orgsyn.org
Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acidAbsolute methanol, thionyl chlorideDimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate orgsyn.org
Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylateVarious alcohols, aluminium triethoxideVarious dialkyl esters

Transformation from 3,6-Dihydrazino-1,2,4,5-tetrazine Precursors

An alternative synthetic pathway utilizes 3,6-dihydrazino-1,2,4,5-tetrazine as a precursor. This compound can be prepared through a hydrazine base substitution reaction with 3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine. researchgate.net The synthesis conditions for this precursor have been optimized to achieve high yields and purity. researchgate.net This nitrogen-rich precursor serves as a valuable building block for creating various energetic materials and other functionalized tetrazine derivatives. researchgate.netnih.gov

PrecursorReaction TypeSignificanceReference
3,6-Dihydrazino-1,2,4,5-tetrazineNucleophilic substitutionBuilding block for energetic materials and functionalized tetrazines researchgate.netnih.gov
3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazineHydrazine base substitutionOptimized synthesis of 3,6-dihydrazino-1,2,4,5-tetrazine researchgate.net

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of solvent-free reactions and a focus on the principles of atom economy.

Solvent-Free and Catalysis-Free Annulation Methods

Recent research has demonstrated the feasibility of synthesizing various heterocyclic compounds, including 1,4-dihydropyridines, under solvent-free and catalyst-free conditions, often facilitated by ultrasound irradiation. researchgate.net These methods offer significant advantages, including milder reaction conditions, shorter reaction times, and higher yields compared to traditional approaches. researchgate.net The application of high hydrostatic pressure has also been explored as a means to synthesize substituted diaryl-hydrazones without the need for solvents or acid catalysts, leading to nearly quantitative yields and easier product isolation. nih.gov These environmentally friendly approaches, which utilize readily available starting materials, are gaining traction for their efficiency and reduced environmental impact. rsc.org

Principles of Atom Economy and Energy Efficiency in Dihydrotetrazinedione Synthesis

The concept of atom economy, which measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the desired product, is a cornerstone of green chemistry. jocpr.comwikipedia.org High atom economy indicates a more sustainable and environmentally friendly reaction, as it minimizes the generation of waste. jocpr.com

Synthetic strategies that maximize atom economy are highly desirable. These often involve addition reactions, isomerizations, and cascade reactions, which incorporate most or all of the atoms from the starting materials into the final product. jk-sci.com Transition metal-catalyzed reactions are often highlighted as methods that are both selective and economical in terms of atom count. nih.govsemanticscholar.org By carefully selecting starting materials and catalyst systems, the atom economy of a synthesis can be significantly improved. wikipedia.org The goal is to design synthetic routes that are not only efficient in yield but also in the utilization of all atoms involved, thereby reducing the economic and environmental costs associated with chemical waste. wikipedia.orgnih.gov

Mechanistic Investigations of Reactivity in 1,2 Dihydro 1,2,4,5 Tetrazine 3,6 Dione Chemistry

Hetero-Diels-Alder (HDA) Reactions with Specific Dienophiles

Beyond their reactivity with carbocyclic arenes, TETRADs also engage in hetero-Diels-Alder (HDA) reactions, where the dienophile contains a heteroatom. This reactivity is particularly notable with furan (B31954) derivatives, leading to dynamic chemical systems.

1,2-Disubstituted TETRADs undergo rapid and reversible hetero-Diels-Alder reactions with furan derivatives. acs.orgnih.gov A significant advantage of this system is that both the forward cycloaddition and the retro-reaction proceed efficiently at room temperature and under neutral conditions. acs.orgnih.gov This contrasts with many other reversible covalent reactions that often require harsh conditions like high temperatures or extreme pH to activate the bond dynamics. acs.orgnih.gov The facile reversibility at ambient conditions makes the TETRAD-furan system a prime candidate for applications in dynamic covalent chemistry. acs.org

The rapid and reversible HDA reaction between TETRADs and furans provides a powerful tool for creating materials with dynamic properties. acs.org This reactivity forms the basis of a dynamic covalent bonding system. acs.orgnih.gov The ability to control the equilibrium between the cycloadduct and the starting materials (TETRAD and furan) under mild conditions has been harnessed to create responsive materials. acs.orgnih.gov For instance, this dynamic covalent chemistry has been successfully employed to develop a chemically induced sol-gel transition system, demonstrating the potential for creating smart materials that can change their properties in response to chemical stimuli. acs.orgnih.gov

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione TETRAD
4-Methyl-1,2,4-triazoline-3,5-dione MTAD

Ring Transformation Pathways and Extrusion Processes

The structural integrity of the this compound ring is susceptible to various transformations, often leading to the formation of more stable aromatic systems. These reactions are typically initiated by thermal or chemical means and involve the extrusion of small molecules.

A characteristic reaction of 1,2,4,5-tetrazines is their participation in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. This reaction pathway is also accessible to this compound derivatives. The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which involves the extrusion of a molecule of dinitrogen (N₂). This process results in the formation of a dihydropyridazine (B8628806) ring, which can subsequently aromatize to the corresponding pyridazine (B1198779) derivative. google.com

A plausible mechanistic pathway for this transformation is outlined below:

StepDescriptionIntermediate/Product
1Inverse-Electron-Demand Diels-Alder Reaction: The electron-deficient this compound reacts with an electron-rich dienophile (e.g., an alkene or alkyne) in a concerted or stepwise [4+2] cycloaddition.Bicyclic intermediate
2Retro-Diels-Alder Reaction: The bicyclic intermediate undergoes a retro-Diels-Alder reaction, leading to the extrusion of a molecule of dinitrogen (N₂).Dihydropyridazine derivative
3Aromatization: The resulting dihydropyridazine derivative can undergo oxidation or elimination to form the final aromatic pyridazine product.Pyridazine derivative

This table provides a generalized mechanism for the formation of pyridazine derivatives from 1,2,4,5-tetrazines via nitrogen extrusion.

While the extrusion of nitrogen to form six-membered rings is a prominent reaction pathway, the reductive ring contraction of the this compound nucleus to form five-membered heterocycles is a less-documented but mechanistically intriguing possibility. Such transformations would likely involve the reductive cleavage of N-N bonds within the tetrazine ring, followed by rearrangement and cyclization.

Though specific studies on the reductive ring contraction of this compound are not extensively reported in the literature, analogous transformations in other heterocyclic systems suggest potential pathways. For instance, reductive cleavage of N-N bonds is a known reaction for certain hydrazine (B178648) derivatives and related heterocycles. The introduction of a reducing agent could initiate the cleavage of one of the N-N bonds in the dihydrotetrazine ring, leading to a linear intermediate. Subsequent intramolecular cyclization, potentially with the loss of a nitrogen-containing fragment, could then yield a five-membered ring system such as a triazolidinone or a related structure. The specific outcome would be highly dependent on the reaction conditions and the nature of the reducing agent employed. Further research is required to fully elucidate the potential of this synthetic strategy.

Redox Chemistry and Electron Transfer Phenomena

The presence of multiple nitrogen atoms and carbonyl groups within the this compound structure imparts it with interesting redox properties. The interplay between the electron-withdrawing carbonyl groups and the electron-donating tendencies of the dihydrotetrazine core makes it susceptible to both oxidation and reduction, leading to the formation of various intermediates.

Electrochemical studies, such as cyclic voltammetry, are crucial for understanding the stability and redox behavior of this compound. While specific electrochemical data for this compound is limited, studies on related 1,4-dihydro-1,2,4,5-tetrazine derivatives have shown that the dihydro form can be quite stable. researchgate.netresearchgate.net The redox potentials of s-tetrazine systems can be tuned by the introduction of electron-donating or electron-withdrawing groups. nih.gov

The electrochemical behavior of this compound is expected to be influenced by the two carbonyl groups, which are strongly electron-withdrawing. This would likely make the compound more susceptible to reduction compared to non-dione analogs. The stability of the resulting radical anions and the reversibility of the redox processes are key parameters that can be determined through electrochemical analysis.

Compound FamilyGeneral Electrochemical BehaviorReference
1,2,4,5-TetrazinesGenerally electron-deficient, readily form radical anions. researchgate.net researchgate.net
Substituted 1,2,4,5-TetrazinesRedox potentials can be tuned by substituents. nih.gov nih.gov
1,4-Dihydro-1,2,4,5-TetrazinesThe dihydro form exhibits notable stability. researchgate.net researchgate.net

This table summarizes the general electrochemical behavior of tetrazine and dihydrotetrazine systems based on available literature.

Due to the electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring, it can readily accept an electron to form a radical anion. researchgate.net The presence of two carbonyl groups in this compound is expected to further stabilize such a radical anion through delocalization of the unpaired electron. The electronic nature of these radical intermediates can be investigated using techniques such as electron spin resonance (ESR) spectroscopy.

ESR studies on the radical anions of various s-tetrazine derivatives have shown that the spin density is primarily localized on the four ring nitrogen atoms. rsc.org In the case of the this compound radical anion, it is anticipated that a significant portion of the spin density would also be delocalized onto the oxygen atoms of the carbonyl groups. The hyperfine coupling constants obtained from ESR spectra would provide valuable information about the distribution of the unpaired electron within the molecule, offering insights into its electronic structure and reactivity. The study of such radical intermediates is crucial for understanding the mechanisms of electron transfer reactions involving this heterocyclic system.

Computational and Spectroscopic Characterization of 1,2 Dihydro 1,2,4,5 Tetrazine 3,6 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have emerged as powerful tools for investigating the intricate details of molecular systems, providing insights that can be challenging to obtain through experimental methods alone. In the context of 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione, these calculations have been instrumental in predicting its electronic structure, reactivity, and the preferred pathways of its chemical reactions.

Density Functional Theory (DFT) for Predicting Regioselectivity and Reaction Pathways

Density Functional Theory (DFT) has been widely employed to study the regioselectivity and reaction pathways of reactions involving tetrazine and dihydrotetrazine systems. DFT calculations allow for the determination of the optimized geometries of reactants, transition states, and products, as well as their corresponding energies. This information is critical for mapping out the potential energy surface of a reaction and identifying the most favorable reaction pathways.

In the context of cycloaddition reactions, a key aspect of reactivity for tetrazine derivatives, DFT calculations can predict whether a reaction will proceed via a concerted or stepwise mechanism and can elucidate the factors governing the regioselectivity of the addition. For instance, in inverse-electron-demand Diels-Alder reactions, the interaction between the frontier molecular orbitals of the tetrazine derivative and the dienophile dictates the course of the reaction. DFT can accurately model these interactions and predict the preferred orientation of the reactants, thus explaining the observed regioselectivity.

Furthermore, DFT studies have been used to investigate the influence of substituents on the reactivity of the dihydrotetrazine ring. By calculating the activation energies for different reaction pathways, researchers can quantitatively assess how electron-donating or electron-withdrawing groups at various positions on the ring affect its reactivity towards different reagents.

Table 1: Calculated Geometric Parameters of this compound (DFT)

Parameter Bond Length (Å) Bond Angle (°)
N1-N2 1.35
N2-C3 1.38
C3-N4 1.33
N4-N5 1.35
N5-C6 1.38
C6-N1 1.33
C3=O7 1.21
C6=O8 1.21
N1-N2-C3
N2-C3-N4
C3-N4-N5
N4-N5-C6
N5-C6-N1
C6-N1-N2

Note: The values in this table are representative and are based on typical bond lengths and angles for similar heterocyclic compounds as specific DFT calculation results for the parent compound were not available in the searched literature. Actual values may vary depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding and predicting the reactivity of molecules. nih.gov The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis can be used to rationalize its behavior in various chemical transformations. The energies and spatial distributions of the HOMO and LUMO determine whether the molecule will act as an electrophile or a nucleophile in a given reaction. In the context of cycloaddition reactions, the relative energies of the dihydrotetrazine's frontier orbitals compared to those of the reacting partner determine the feasibility and rate of the reaction.

Computational studies can provide detailed information about the HOMO and LUMO energies and their coefficients on different atoms. This allows for a visual representation of the orbitals and helps in identifying the most reactive sites within the molecule. For instance, in a Diels-Alder reaction, the overlap between the HOMO of the diene and the LUMO of the dienophile (or vice-versa in an inverse-electron-demand scenario) is maximized at the atoms with the largest orbital coefficients, thus dictating the regiochemistry of the product.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (DFT)

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -1.2
HOMO-LUMO Gap 6.3

Note: These are representative values based on DFT calculations of similar tetrazine derivatives. The exact energies can vary with the computational method.

Conformation and Planarity Analysis of Dihydrotetrazine Rings

The three-dimensional structure of the 1,2-dihydro-1,2,4,5-tetrazine ring plays a crucial role in its reactivity and physical properties. Unlike the aromatic 1,2,4,5-tetrazine (B1199680), the dihydro derivative is not planar. Computational methods are essential for determining the preferred conformation of the ring and the energy barriers associated with conformational changes.

Studies on substituted 1,6-dihydro-1,2,4,5-tetrazines have revealed that the central six-membered ring often adopts an unsymmetrical boat conformation. Similarly, for 1,2-disubstituted 1,2-dihydro-1,2,4,5-tetrazine-3,6-diones, the ring is expected to be non-planar to alleviate steric strain and optimize electronic interactions. DFT calculations can be used to explore the potential energy surface and identify the most stable conformations, such as boat or twist-boat forms.

The planarity of the ring system can significantly influence its electronic properties, including its aromaticity and the extent of π-electron delocalization. By analyzing the calculated dihedral angles and bond lengths, the degree of deviation from planarity can be quantified. This information is valuable for understanding the structure-property relationships in this class of compounds and for designing molecules with specific conformational preferences.

Advanced Spectroscopic Techniques for Structural Elucidation

While computational methods provide invaluable theoretical insights, experimental spectroscopic techniques are indispensable for the definitive structural elucidation and for monitoring the dynamic behavior of molecules in real-time.

Photoelectron Spectroscopy of Dihydrotetrazine Derivatives

The photoelectron spectrum would exhibit a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The ionization energies provide direct experimental measures of the orbital energies, which can be compared with the predictions from quantum chemical calculations. This comparison serves as a stringent test for the accuracy of the theoretical models.

For a molecule like this compound, the PES spectrum would be expected to show distinct ionizations from the lone pair orbitals on the nitrogen and oxygen atoms, as well as from the σ and π orbitals of the ring system. The analysis of the vibrational fine structure within the photoelectron bands could also provide information about the geometry of the resulting cation and the nature of the bonding in the neutral molecule.

In Situ FTIR and NMR Spectroscopies for Reaction Monitoring

In situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopies are invaluable tools for monitoring chemical reactions in real-time. These techniques allow for the direct observation of the consumption of reactants, the formation of intermediates, and the appearance of products as the reaction progresses.

In the synthesis or subsequent reactions of this compound, in situ FTIR spectroscopy can be used to track changes in the vibrational modes of the molecule. For example, the characteristic stretching frequencies of the C=O and N-H bonds would be sensitive to their chemical environment and could be monitored to follow the course of a reaction. The appearance or disappearance of specific absorption bands can provide kinetic data and mechanistic insights.

Similarly, in situ NMR spectroscopy offers a powerful method for tracking reactions involving this compound. By acquiring NMR spectra at regular intervals, the concentrations of different species in the reaction mixture can be quantified. This is particularly useful for identifying transient intermediates that may not be isolable. Both ¹H and ¹³C NMR would provide distinct signals for the different atoms in the molecule, and changes in these signals would provide detailed information about the structural transformations occurring during the reaction. For instance, in a cycloaddition reaction, the disappearance of the signals corresponding to the dihydrotetrazine ring and the appearance of new signals corresponding to the product would allow for the determination of reaction rates and the elucidation of the reaction mechanism.

X-ray Crystallography for Solid-State Structure Determination

While a single-crystal X-ray diffraction study for the parent this compound is not extensively documented in the literature, analysis of its isomers and derivatives provides critical structural information. The solid-state structure of dihydro-1,2,4,5-tetrazine systems is highly influenced by the position of hydrogenation and the nature of substituents.

A key study on a related isomer, 3-(p-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine, confirmed its structure through single-crystal X-ray diffraction. researchgate.net The analysis revealed that the central six-membered ring adopts an unsymmetrical boat conformation. researchgate.net In this conformation, the planes formed by N-C-N atoms create dihedral angles of 27.2° and 47.5° with the N-N-N-N plane. researchgate.net This non-planar structure is a common feature of dihydro-tetrazine rings. The bond lengths within the ring indicate a mix of single and double bond character, with the C=N bond length being 1.323(2) Å and the N-N bond length being 1.388(2) Å, which is shorter than a typical N-N single bond. researchgate.net

Another related compound, dimethyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate, was also characterized using X-ray analysis. researchgate.net This study confirmed the 1,2-dihydro structure and showed that the tetrazine ring adopts a twist conformation. researchgate.net The formation of this 1,2-dihydro derivative was favored over the 1,4-dihydro isomer in the specific reaction studied. researchgate.net Conversely, other studies have noted that reactions can yield 1,4-dihydro derivatives, which exhibit a chair conformation and are not homoaromatic. researchgate.net

The crystallographic data for 3-(p-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine provides a valuable reference for the geometry of the dihydro-tetrazine core.

Table 1: Crystallographic Data for 3-(p-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine researchgate.net
ParameterValue
Molecular FormulaC₉H₉ClN₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.948(3)
b (Å)8.833(3)
c (Å)11.420(3)
β (°)102.682(4)
Volume (ų)979.1(5)
Z (molecules/unit cell)4

Theoretical Studies on Tautomerism and Isomerism

The tautomeric and isomeric landscape of dihydro-1,2,4,5-tetrazine-3,6-dione is a subject of significant theoretical interest. The system can exist in several isomeric forms depending on the location of the two hydrogen atoms on the tetrazine ring (e.g., 1,2-dihydro, 1,4-dihydro, 1,6-dihydro, etc.). For the dione (B5365651) structure specifically, keto-enol tautomerism introduces further possibilities.

Theoretical investigations, often employing Density Functional Theory (DFT), are crucial for understanding the relative stabilities and electronic properties of these isomers. rsc.org DFT calculations have been performed on various substituted 1,2,4,5-tetrazine systems to investigate their optimized structures and reactivity. rsc.org For instance, ab initio calculations on 4H-1,2,4,5-thiatriazine, a related heterocyclic system, showed that the 4H tautomer is the most stable form. rsc.org Such studies provide a framework for predicting the most stable tautomer of this compound.

The concept of homoaromaticity has been proposed for certain isomers. The 1,6-dihydro-1,2,4,5-tetrazine isomer, for example, is considered to be a neutral homoaromatic system. researchgate.netacs.org This is characterized by a cyclic, conjugated system containing one or more sp³-hybridized atoms in the ring, which still exhibits aromatic stabilization. The unsymmetrical boat conformation observed in the crystal structure of a 1,6-dihydro derivative is consistent with this concept. researchgate.net

Computational studies have also shed light on the reaction pathways that favor certain isomers. The preferential formation of 1,4-cycloaddition products over 3,6-cycloaddition in some reactions of 1,2,4,5-tetrazines can be explained by orbital interactions and distortion energies calculated en route to the transition state. nih.gov These computational insights are essential for designing synthetic routes that selectively target a desired isomer of a dihydro-tetrazine system.

Advanced Applications of 1,2 Dihydro 1,2,4,5 Tetrazine 3,6 Dione in Chemical Science

Role in Complex Organic Synthesis

The unique reactivity of the 1,2-dihydro-1,2,4,5-tetrazine-3,6-dione core and its derivatives makes it a valuable building block in the field of complex organic synthesis. Its ability to participate in cycloaddition reactions and serve as a stable precursor to highly reactive aromatic tetrazines provides synthetic chemists with versatile tools for constructing intricate molecular architectures.

Construction of Polycyclic Compounds and Heterocyclic Frameworks

Derivatives of this compound, often referred to as TETRADs, are effective synthons for creating complex polycyclic and heterocyclic structures. A key reaction is the dearomative [4+2] cycloaddition, where TETRADs react with aromatic systems like benzenes and naphthalenes under visible light irradiation to yield stable cycloadducts. researchgate.net This transformation allows for the direct conversion of flat aromatic compounds into three-dimensional polycyclic frameworks.

Furthermore, the aromatic counterparts, 1,2,4,5-tetrazines, which are readily synthesized from dihydrotetrazine precursors, are highly reactive dienes in inverse electron demand Diels-Alder (iEDDA) reactions. nih.gov This type of reaction, where an electron-deficient diene (the tetrazine) reacts with an electron-rich dienophile, is a powerful method for constructing new heterocyclic rings. For instance, the reaction of 1,2,4,5-tetrazines with various alkenes and alkynes leads to the formation of pyridazine (B1198779) derivatives, which are important scaffolds in medicinal chemistry. deepdyve.com The reaction proceeds with the expulsion of a nitrogen molecule, driving the reaction forward and resulting in a stable heterocyclic product. researchgate.net

The versatility of these cycloaddition reactions allows for the synthesis of a diverse array of complex molecules from relatively simple starting materials, highlighting the importance of dihydrotetrazinediones as foundational reagents in modern organic synthesis.

Precursors for Aromatic 1,2,4,5-Tetrazines and their Derivatives

One of the most significant roles of this compound and its substituted analogs is serving as a stable and accessible precursor to aromatic 1,2,4,5-tetrazines. mdpi.com The synthesis of the aromatic 1,2,4,5-tetrazine (B1199680) ring system is typically a two-step process. mdpi.com The first step involves the cyclization of acyclic starting materials to form the dihydro-1,2,4,5-tetrazine core. mdpi.com This intermediate is then oxidized in a second step to yield the corresponding aromatic 1,2,4,5-tetrazine. mdpi.comresearchgate.net

This stepwise approach is advantageous as the dihydro intermediates are generally more stable and easier to handle than the final aromatic products. Various oxidizing agents can be employed for the aromatization step, with nitrogen oxides generated in situ from sodium nitrite (B80452) in an acidic medium being particularly effective. mdpi.comresearchgate.net This method provides a reliable route to a wide range of substituted 1,2,4,5-tetrazines, which are valuable in various fields, including materials science and bioorthogonal chemistry. nih.govmdpi.com The ability to introduce different substituents onto the dihydrotetrazine precursor allows for the fine-tuning of the electronic properties and reactivity of the resulting aromatic tetrazine. iau.ir

Precursor ReactionDihydro-1,2,4,5-tetrazine IntermediateOxidation ConditionAromatic 1,2,4,5-tetrazine Product
Guanidine hydrochloride + Hydrazine (B178648)3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazineSodium nitrite in acetic acid3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
Formamidinium acetate (B1210297) + Hydrazine hydrate1,2-Dihydro-1,2,4,5-tetrazineNot specified1,2,4,5-tetrazine

Dynamic Covalent Chemistry (DCC) Platforms

The reversible nature of certain reactions involving this compound derivatives places them at the center of advancements in dynamic covalent chemistry (DCC). DCC utilizes reversible covalent bond formation to create adaptable systems that can respond to external stimuli, leading to the development of "smart" materials.

Design of Chemically Controlled Sol-Gel Transition Systems

Researchers have successfully utilized 1,2-disubstituted 1,2-dihydro-1,2,4,5-tetrazine-3,6-diones (TETRADs) to create chemically controlled sol-gel transition systems. acs.orgnih.gov These systems are based on the rapid and reversible hetero-Diels-Alder (HDA) reaction between the TETRAD and furan (B31954) derivatives. acs.orgnih.gov The formation of HDA adducts acts as a cross-linking mechanism, leading to the formation of a gel.

Crucially, this reaction and its reverse (retro-HDA) can proceed quickly at room temperature under neutral conditions. acs.orgnih.gov This allows for the transition between the liquid (sol) and solid (gel) state to be controlled by the addition of a chemical trigger. For example, adding a competing furan derivative can disrupt the cross-linked network, causing the gel to revert to a sol. This dynamic behavior, operating under mild conditions, is a significant advantage over many other DCC systems that require harsh triggers like high temperatures or extreme pH. acs.orgnih.gov

Supramolecular Architectures and Functional Materials

The aromatic derivatives of this compound, namely 1,2,4,5-tetrazines, are exceptional building blocks for the construction of supramolecular architectures and advanced functional materials. Their unique electronic properties and ability to act as versatile ligands for metal ions are key to their utility in this domain. researchgate.net

1,2,4,5-tetrazines possess a very low-lying π* orbital, which makes them excellent electron acceptors and allows them to participate in charge-transfer interactions. researchgate.net This property is crucial for designing photo- and electroactive materials. rsc.org When functionalized with appropriate coordinating groups, such as pyridyl moieties, 1,2,4,5-tetrazines become powerful ligands capable of bridging multiple metal centers. researchgate.netrsc.org This bridging capability enables the self-assembly of complex supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). researchgate.net

These tetrazine-based materials often exhibit interesting properties, such as electrical conductivity and unusual magnetic behavior, stemming from the efficient electronic communication between metal centers mediated by the tetrazine bridge. researchgate.net The ability to combine the metal-coordinating properties of tetrazines with their reactivity in Diels-Alder reactions opens up possibilities for creating multifunctional, "smart" materials, such as responsive hydrogels where the cross-linking is controlled by both metal-ligand coordination and covalent bond formation.

Integration as Building Blocks in Supramolecular Hydrogels and Polymers

The intrinsic reactivity and coordination capabilities of 1,2,4,5-tetrazine derivatives make them exceptional building blocks for the construction of advanced supramolecular materials. Their dual functionality, participating in both covalent click reactions and non-covalent metal-ligand coordination, allows for the creation of complex and responsive polymer networks and hydrogels. researchgate.net

Researchers have successfully leveraged the inverse-electron-demand Diels-Alder (iEDDA) reaction to form polymer gels. acs.org In one approach, 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) units are conjugated to the ends of polymer chains, such as poly(ethylene glycol) (PEG). These functionalized polymers can then be cross-linked through the iEDDA reaction with a suitable dienophile. Furthermore, the pyridyl groups on the tetrazine ring provide coordination sites for metal ions. The addition of metal salts like Ni²⁺ or Fe²⁺ to the bptz-functionalized polymers induces non-covalent cross-linking, leading to the formation of supramolecular hydrogels. researchgate.netacs.org This combination of covalent and coordinative bonds results in materials with tunable mechanical properties and responsiveness to stimuli.

Another strategy involves the use of tetrazine-norbornene chemistry to create injectable and in situ-forming polypeptide hydrogels. In this system, a norbornene-modified poly(L-glutamic acid) (PLG-Norb) is cross-linked with a tetrazine-functionalized four-arm PEG (4aPEG-T) via the rapid and bioorthogonal iEDDA reaction. acs.org The gelation kinetics and mechanical strength of these hydrogels can be precisely controlled by varying the polymer concentration and the stoichiometric ratio of norbornene to tetrazine groups. acs.org These materials are being explored for localized drug delivery, demonstrating the capacity of tetrazine-based hydrogels in biomedical applications. acs.org

Hydrogel System Cross-linking Chemistry Key Features Potential Application
PEG-bptz + Metal IonsiEDDA & Metal-Ligand CoordinationDual covalent and non-covalent cross-links; Tunable mechanical properties. researchgate.netFunctional and responsive materials. researchgate.net
PLG-Norb + 4aPEG-TiEDDA (Tetrazine-Norbornene)Injectable; In situ forming; Bioorthogonal. acs.orgLocalized drug delivery. acs.org

Orthogonal Click Chemistry for Biomaterial Surface Functionalization

The ability to selectively modify surfaces is critical for the development of advanced biomaterials that can interact with biological systems in a controlled manner. Tetrazine ligation, a form of "click" chemistry, provides a powerful and orthogonal tool for functionalizing biomaterial surfaces under physiological conditions. researchgate.net This strategy relies on the highly efficient and specific iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). researchgate.net

One innovative approach uses a tetrazine-containing catecholamine (DOPA-Tet) to first form a coating on a material surface through tyrosinase-catalyzed polymerization. researchgate.net This coated surface, now rich in tetrazine moieties, can be readily functionalized by introducing molecules of interest that have been tagged with a TCO group. researchgate.netnih.gov This two-step process is chemoselective, proceeds without the need for a metal catalyst, and is compatible with a wide range of bioactive molecules, including enzymes, peptides, and antibiotics. researchgate.net For instance, surfaces functionalized with the cyclic peptide c(RGDfK) via this method have shown improved fibroblast cell morphology and organization. researchgate.net

This methodology allows for the creation of multi-functional materials by modularly incorporating different TCO-modified molecules. researchgate.net The orthogonality of the tetrazine-TCO ligation ensures that the functionalization reaction does not interfere with other chemical groups present on the biomaterial or the bioactive molecule. researchgate.net This technique is being explored for applications in cardiovascular tissue engineering and for creating surfaces that can inhibit the formation of bacterial biofilms. researchgate.netresearchgate.net

Metal-Ligand Coordination in Supramolecular Assemblies

The nitrogen-rich, electron-deficient 1,2,4,5-tetrazine ring is an excellent ligand for coordinating with metal ions. researchgate.net This property has been extensively utilized to construct a wide array of supramolecular assemblies, ranging from discrete metal clusters to extended coordination polymers. researchgate.net The coordination chemistry of tetrazines is characterized by electron and charge transfer phenomena, owing to a very low-lying π* orbital localized at the four nitrogen atoms. researchgate.net

Derivatives such as 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) are particularly effective, acting as bridging ligands that can bind multiple metal centers to form well-defined structures like 2D grids and Mₓbptzᵧ clusters. researchgate.netacs.org The ability of the tetrazine core to mediate electronic communication between metal centers has led to materials with interesting magnetic and conductive properties. researchgate.net

In a notable example, a chelating tetrazine-based ligand was used to self-assemble an unprecedented tetranuclear mercury complex. acs.orgrsc.org In this process, the initial tetrazine ligand undergoes a metal-assisted hydrolysis and transformation in situ, creating new anionic ligands that template the formation of a {Hg₄} cluster featuring a direct metal-metal bond and a mixed Hg(I)/Hg(II) valence state. acs.orgrsc.org This highlights how the interplay between the tetrazine ligand and the metal ion can drive the formation of complex and unique supramolecular architectures. The capability for efficient and variable metal-metal bridging makes tetrazines valuable components for designing advanced supramolecular materials. researchgate.net

Catalysis and Organometallic Chemistry

The unique electronic structure and coordination capabilities of the tetrazine scaffold have positioned it as a versatile component in the design of catalysts and organometallic complexes.

Tetrazine Scaffolds as Ligands in Homogeneous and Heterogeneous Catalysis

Tetrazine derivatives serve as robust building blocks for catalytically active materials. In heterogeneous catalysis, tetrazines are used as organic linkers to construct metal-organic frameworks (MOFs). rsc.org These porous materials feature a high density of well-defined active sites. Tetrazine-based MOFs, such as those built with Zr(IV) or Hf(IV) nodes, can be designed with high surface areas and specific pore sizes, making them promising candidates for catalytic applications. acs.orgrsc.org The electron-deficient nature of the tetrazine ring within the MOF structure can influence the catalytic activity of the metal nodes. acs.org

In the realm of homogeneous catalysis, tetrazine-containing ligands are used to assemble discrete metal-organic cages. Palladium-based cages, for example, have demonstrated applications in catalysis. The geometry and electronic properties of the tetrazine ligand play a crucial role in defining the structure of the cage and its catalytic pocket. Furthermore, the reactivity of the tetrazine ring itself can be influenced by coordination to a metal center. For instance, it has been proposed that Hg(II) ions can catalyze the hydrolysis of a coordinated tetrazine ligand, showcasing a metal-assisted transformation. mdpi.com

Lewis Acid-Catalyzed Transformations Involving Dihydrotetrazine-Derived Adducts

Lewis acids play a significant role in transformations involving tetrazines and their dihydrotetrazine precursors, particularly in their synthesis. The formation of the 1,2,4,5-tetrazine ring often proceeds through a 1,2-dihydrotetrazine intermediate. It has been shown that Lewis acid transition metal catalysts, such as nickel and zinc triflates, can significantly improve the yield of tetrazine synthesis from nitriles and hydrazine. rsc.org The Lewis acid is thought to activate the nitrile by coordination, promoting the nucleophilic addition of hydrazine. nih.gov This catalytic approach has improved access to asymmetrically substituted tetrazines that are valuable for bioorthogonal chemistry. rsc.org

Beyond synthesis, Lewis acids can influence the reactivity of the tetrazine ring itself. For example, BF₃ can mediate inverse electron demand Diels-Alder (iEDDA) and nucleophilic addition reactions on s-tetrazines. nih.gov The Lewis acid coordinates to a nitrogen atom on the tetrazine ring, which can influence its electronic state and enhance its reactivity in subsequent transformations. nih.gov

Catalyst System Transformation Role of Catalyst Reference
Nickel Triflate (Lewis Acid)Nitrile + Hydrazine → TetrazineActivates nitrile toward nucleophilic attack. rsc.org
Zinc Triflate (Lewis Acid)Nitrile + Hydrazine → TetrazinePromotes formation of the amidrazone intermediate. nih.gov
Boron Trifluoride (Lewis Acid)Tetrazine + Silyl-enol etherMediates iEDDA and nucleophilic addition reactions. nih.gov

Bioorthogonal Ligation Tools for Chemical Biology Research

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biological processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile (e.g., trans-cyclooctene, TCO) is a premier example of a bioorthogonal ligation. mdpi.com This "tetrazine ligation" is exceptionally fast and selective, producing only nitrogen gas as a byproduct, making it ideal for applications in chemical biology.

This tool has revolutionized the ability to study biomolecules in their native environment. Researchers can introduce a chemical reporter group, such as TCO, into a specific biomolecule (e.g., a protein, glycan, or lipid) within a living cell. A probe molecule, such as a fluorescent dye or an affinity tag functionalized with a tetrazine, can then be added. The ensuing rapid click reaction leads to specific labeling of the target biomolecule, enabling its visualization or isolation. mdpi.com

The versatility of tetrazine ligation stems from the ability to tune the reactivity and stability of the tetrazine scaffold by modifying the substituents at its 3 and 6 positions. A wide range of conjugatable tetrazines has been synthesized and evaluated to identify derivatives with optimal properties for biological experiments, balancing high reactivity with stability in aqueous physiological conditions. mdpi.com This powerful ligation tool has been applied to pre-targeted cancer cell labeling, live-cell imaging, and the in situ assembly of complex biomolecular structures. mdpi.com

Development of Highly Reactive and Selective Bioorthogonal Probes

The dihydrotetrazine core serves as a stable precursor to the highly reactive 1,2,4,5-tetrazine moiety, which is a key player in bioorthogonal chemistry. chemrxiv.orgudel.edu This precursor nature allows for a "turn-on" functionality, where the dihydrotetrazine can be oxidized to the corresponding tetrazine at a desired time and location, initiating a bioorthogonal reaction. udel.edu This controlled activation is a significant advantage in complex biological environments.

The reactivity of the resulting tetrazine in inverse electron-demand Diels-Alder (iEDDA) reactions can be finely tuned by modifying the substituents at the 3 and 6 positions. researchgate.net Electron-withdrawing groups, for instance, enhance the reactivity of the tetrazine, leading to faster reaction kinetics. chemrxiv.org This tunability allows for the design of probes with a spectrum of reactivities, suitable for various applications, from live-cell imaging to the development of diagnostic tools. researchgate.netnih.gov

A notable example is the development of 1,2-disubstituted this compound (TETRAD) systems. These compounds have been shown to participate in rapid and reversible hetero-Diels-Alder reactions with furan derivatives at room temperature and under neutral conditions. udel.edu This dynamic covalent bonding capability opens up avenues for applications in materials science, such as the creation of self-healing materials and chemically responsive gels. udel.edu

The selectivity of these bioorthogonal probes is another critical feature. The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is highly specific and does not interfere with native biological functional groups. biorxiv.org This orthogonality ensures that the probe selectively labels the intended target, minimizing off-target effects and providing high-fidelity readouts in biological assays.

Table 1: Reactivity of Tetrazine Derivatives in iEDDA Reactions
Tetrazine DerivativeSubstituentsRelative ReactivityKey Features
Diaryl-s-tetrazinesAromatic groupsModerateGood stability, commonly used in initial studies.
Alkyl-substituted tetrazinesAlkyl groupsVaries with electronic properties of substituents.Tunable reactivity based on inductive effects.
Tetrazines with electron-withdrawing groupse.g., Pyridyl, ester groupsHighFast reaction kinetics, suitable for rapid labeling. chemrxiv.org
1,2-disubstituted this compound (TETRAD)Various substituents on nitrogenRapid and ReversibleEngages in dynamic covalent chemistry at room temperature. udel.edu

Strategies for Radiolabeling of Dihydrotetrazine Compounds (e.g., Tritium (B154650) Labeling)

Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging and drug metabolism studies. nih.govnih.gov The introduction of a radioactive isotope, such as tritium (³H), into a dihydrotetrazine scaffold can produce tracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

While specific literature on the tritium labeling of this compound is not abundant, general strategies for the radiolabeling of N-heterocycles can be applied. chemrxiv.orgnih.gov A prominent method is metal-catalyzed hydrogen isotope exchange (HIE). nih.govacs.org This technique involves the use of a transition metal catalyst, such as iridium, rhodium, or nickel, to facilitate the exchange of hydrogen atoms on the molecule with tritium from a tritium source, typically tritium gas (T₂). chemrxiv.orgnih.govnih.gov

The key advantages of HIE include:

Late-stage functionalization: The tritium label can be introduced in the final steps of a synthetic sequence, which is efficient and minimizes the handling of radioactive intermediates.

High specificity: The regioselectivity of the labeling can often be controlled by directing groups present in the substrate molecule. nih.gov

Broad applicability: HIE has been successfully applied to a wide range of nitrogen-containing heterocycles and complex pharmaceutical compounds. chemrxiv.orgnih.gov

For a dihydrotetrazine compound, a potential strategy for tritium labeling would involve screening various HIE catalysts and conditions to achieve efficient and selective incorporation of tritium. The stability of the dihydrotetrazine ring under the labeling conditions would be a critical consideration. The resulting tritiated dihydrotetrazine could then be used as a stable precursor that can be oxidized to the corresponding radiolabeled tetrazine for pretargeted imaging applications.

Table 2: Potential Strategies for Tritium Labeling of Dihydrotetrazine Compounds
Labeling StrategyCatalyst/ReagentTritium SourceKey Considerations
Metal-Catalyzed Hydrogen Isotope Exchange (HIE)Iridium, Rhodium, or Nickel complexesTritium gas (T₂)Regioselectivity can be influenced by directing groups. Catalyst screening is often necessary. nih.govnih.gov
TritiodehalogenationPalladium on carbon (Pd/C)Tritium gas (T₂)Requires a halogenated precursor. Generally provides high specific activity.
Reduction with Tritiated HydridesSodium borotritide (NaBT₄)Tritiated hydride reagentRequires a suitable precursor with a reducible functional group.

Contributions to High Energy Density Materials (HEDMs) Research

The quest for new high energy density materials (HEDMs) is driven by the need for more powerful and safer explosives, propellants, and pyrotechnics. Nitrogen-rich heterocyclic compounds are a major focus in this field due to their high heats of formation and the generation of environmentally benign dinitrogen gas upon decomposition. The 1,2,4,5-tetrazine ring is a key building block in the design of HEDMs. nih.govresearchgate.net

Design Principles for Nitrogen-Rich Energetic Scaffolds

The design of HEDMs based on the 1,2,4,5-tetrazine scaffold is guided by several key principles:

High Nitrogen Content: A high nitrogen content is desirable as it contributes to a higher heat of formation and increases the density of the material. The 1,2,4,5-tetrazine ring itself has a nitrogen content of 68.3%. nih.gov

Positive Heat of Formation: A high positive heat of formation is a primary indicator of the energy content of a compound. The introduction of nitrogen-rich functional groups, such as amino, azido, and tetrazolyl groups, can significantly increase the heat of formation. nih.gov

High Density: The detonation performance of an energetic material is strongly dependent on its density. Strategies to increase density include the introduction of dense functional groups and the promotion of efficient crystal packing through intermolecular interactions like hydrogen bonding. nih.gov

Insensitivity to Stimuli: Low sensitivity to impact, friction, and electrostatic discharge is crucial for the safety of energetic materials. The introduction of certain functional groups and the formation of energetic salts can help to desensitize the compounds. nih.gov

Precursor Compounds for Energetic Derivatives

1,2-Dihydro-1,2,4,5-tetrazine derivatives are crucial intermediates in the synthesis of a wide range of tetrazine-based energetic materials. nih.gov The general synthetic strategy involves the formation of the dihydrotetrazine ring, followed by an oxidation step to yield the aromatic tetrazine. nih.gov

For example, 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), a derivative of the dihydrotetrazine core, is a key precursor to a family of energetic salts. researchgate.net By reacting DHT with strong acids, such as nitric acid and perchloric acid, the corresponding nitrate (B79036) and perchlorate (B79767) salts can be synthesized. researchgate.net These salts often exhibit improved energetic properties, such as higher densities and detonation velocities, compared to the parent compound.

The versatility of the dihydrotetrazine scaffold allows for the introduction of various energetic functionalities through subsequent chemical modifications. This makes this compound and its derivatives valuable building blocks in the ongoing development of next-generation HEDMs.

Table 3: Energetic Properties of 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) Salts
CompoundDensity (g/cm³)Decomposition Temperature (°C)Detonation Velocity (m/s)
3,6-dihydrazino-1,2,4,5-tetrazine nitrate (DHTN)1.708104.58541.3
3,6-dihydrazino-1,2,4,5-tetrazine perchlorate (DHTP)1.765197.48882

Data sourced from researchgate.net.

Future Research Trajectories and Interdisciplinary Perspectives for 1,2 Dihydro 1,2,4,5 Tetrazine 3,6 Dione Chemistry

Leveraging Machine Learning and AI in Reaction Prediction and Synthesis Design

The complexity of organic synthesis is increasingly being navigated with the aid of artificial intelligence (AI) and machine learning (ML). rjptonline.org These computational tools offer the potential to dramatically accelerate the discovery and optimization of synthetic routes for 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione and its derivatives.

Machine learning models, particularly random forest algorithms and neural networks, can be trained on large datasets of known chemical reactions to predict the outcomes of new, untested transformations. rjptonline.orgprinceton.eduyoutube.com For the synthesis of novel dihydrotetrazinedione derivatives, ML can predict reaction yields, identify optimal catalysts and solvents, and even suggest reaction conditions. princeton.eduyoutube.com By computing and extracting a range of atomic, molecular, and vibrational descriptors for reactants, these algorithms can detect meaningful patterns that guide synthetic strategy. princeton.edu

Table 1: Potential Applications of AI/ML in this compound Chemistry

AI/ML ApplicationDescriptionPotential Impact on Dihydrotetrazinedione Research
Reaction Yield Prediction Regression-based models (e.g., Random Forest) are trained on experimental data to predict the yield of a reaction based on its components and conditions. princeton.eduAccelerates optimization of synthesis for new derivatives by reducing the number of required experiments.
Automated Synthesis Planning AI algorithms propose multi-step synthetic routes to a target molecule by analyzing vast reaction databases. youtube.comEnables the rapid design of efficient pathways to complex molecules incorporating the dihydrotetrazinedione scaffold.
Reaction Condition Recommendation Neural networks predict suitable catalysts, reagents, solvents, and temperatures for a desired chemical transformation. youtube.comStreamlines the discovery of viable conditions for novel reactions and derivatizations.
Activation Energy Prediction Δ²-learning models predict reaction barriers using computationally inexpensive methods, accelerating the screening of potential reactions. rsc.orgAllows for high-throughput in-silico screening of the reactivity of dihydrotetrazinedione with various reaction partners.

Advanced Flow Chemistry Approaches for Scalable Production and Derivatization

Continuous flow chemistry is an advanced synthesis methodology that is gaining significant interest for the production of fine chemicals and pharmaceuticals due to its inherent advantages in safety, quality, and scalability. youtube.comalmacgroup.com The application of flow chemistry to the synthesis of this compound and its derivatives could overcome many limitations of traditional batch processing.

In a flow reactor, reactants are pumped through a network of tubes or microreactors where they mix and react. youtube.com This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. The small reaction volumes at any given time dramatically increase safety, especially when handling energetic intermediates or hazardous reagents like anhydrous hydrazine (B178648), which has been a concern in some traditional tetrazine syntheses. youtube.comnih.gov

Flow chemistry enables the scalable synthesis of complex molecules and can significantly shorten reaction times from hours to minutes or even seconds. almacgroup.comwiley-vch.de This methodology is particularly well-suited for telescoping multiple reaction steps into a single, continuous process, eliminating the need for intermediate workup and purification. For the derivatization of the dihydrotetrazinedione core, this could involve a sequence of reactions performed in-line, allowing for the rapid generation of a library of compounds for screening and application development. unimi.it The use of advanced synthetic techniques like continuous flow chemistry has been highlighted as crucial for producing novel bioorthogonal reagents, a category where tetrazine derivatives are prominent. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Dihydrotetrazinedione Synthesis

FeatureBatch SynthesisFlow Synthesis
Scalability Challenging; requires re-optimization for different scales.Straightforward; achieved by running the system for longer periods. wiley-vch.de
Safety Higher risk due to large volumes of reactants and potential for thermal runaways.Inherently safer due to small reaction volumes and superior heat exchange. youtube.com
Control Difficult to precisely control temperature and mixing in large vessels.Precise control over temperature, pressure, and residence time. youtube.com
Reaction Time Often requires long reaction times (hours to days).Can reduce reaction times to minutes or seconds. almacgroup.com
Process Integration Stepwise, requiring isolation of intermediates.Allows for "telescoped" multi-step reactions in a continuous sequence. unimi.it

Development of Novel Stimuli-Responsive Materials Based on Dihydrotetrazinedione Reversibility

A key feature of 1,2-disubstituted 1,2-Dihydro-1,2,4,5-tetrazine-3,6-diones is their ability to participate in rapid and reversible hetero-Diels-Alder reactions. nih.govacs.org This dynamic covalent bonding can be harnessed to create novel stimuli-responsive or "smart" materials that change their properties in response to external triggers.

Research has shown that the cycloaddition of TETRAD with furan (B31954) derivatives proceeds quickly at room temperature under neutral conditions. nih.govacs.org This reversible reaction can be used to create systems that undergo a sol-gel transition, where the material can switch between a liquid-like (sol) and a solid-like (gel) state upon the addition or removal of a chemical stimulus. nih.govacs.org This forms the basis for developing materials with applications in areas such as self-healing polymers and injectable hydrogels for drug delivery.

The concept of using tetrazine-based inverse-electron-demand Diels-Alder (IEDDA) reactions to create stimuli-responsive hydrogels is an active area of research. rsc.org For example, hydrogels have been designed to release therapeutic agents in response to specific triggers like pH changes or the presence of reducing agents such as glutathione. rsc.org The reversibility of the dihydrotetrazinedione system could be exploited in a similar fashion, creating materials that can assemble or disassemble, or release a payload, in response to chemical, thermal, or other stimuli.

Exploration of Photo- and Electrochemical Pathways for Controlled Reactivity

Controlling chemical reactions with high spatial and temporal precision is a major goal in chemistry, and the use of light (photochemistry) or electricity (electrochemistry) as external stimuli offers unparalleled control. Future research into this compound will likely explore these pathways to regulate its unique reactivity.

Photochemical Control: A promising strategy involves the use of photocaged compounds. Researchers have demonstrated that dihydrotetrazines can be "caged" with a photolabile protecting group. nih.gov In this inactive state, the molecule is stable and does not react. Upon exposure to light of a specific wavelength, the caging group is removed, leading to the formation of the reactive tetrazine, which can then participate in cycloaddition reactions. nih.gov This approach enables the precise initiation of a reaction at a specific time and location, even within living cells. nih.gov Applying this concept to dihydrotetrazinedione could allow its reversible Diels-Alder reactions to be triggered by light, opening doors to applications in photolithography, data storage, and light-activated materials.

Electrochemical Control: The tetrazine core is inherently redox-active, a property that can be exploited for electrochemical control. It has been shown that the reactivity of tetrazines in ligation reactions can be switched on or off by changing their redox state. nih.govacs.org This principle has been used to achieve the site-selective functionalization of microelectrode arrays. nih.govacs.orgacs.org By applying a specific potential, the tetrazine can be switched to a state that is either active or inactive towards its reaction partner. acs.org This suggests that the dynamic covalent chemistry of this compound could be controlled electrochemically, allowing its binding and release from a surface or another molecule to be regulated by an electrical signal. This could lead to the development of novel electrochemical sensors and switchable catalytic systems. osti.gov

Integration with Advanced Characterization Techniques for Real-Time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new chemical systems. The dynamic and often rapid reactions of this compound necessitate the use of advanced characterization techniques to gain real-time mechanistic insights.

To study the fast kinetics of the reversible Diels-Alder reactions, techniques like stopped-flow spectrophotometry can be employed to monitor the reaction progress on a millisecond timescale by observing the disappearance of the characteristic tetrazine absorbance. nih.gov For processes integrated into flow chemistry systems, in-situ monitoring tools such as ReactIR (FTIR spectroscopy) can provide a real-time "video" of the reaction as it occurs, allowing for the identification of reaction components, intermediates, and the determination of kinetics without perturbing the system. youtube.com

Mechanistic investigations have revealed the profound influence of factors like pH on the performance of tetrazine-triggered release reactions, uncovering unexpected dead-end isomers and informing the design of more efficient systems. acs.org Combining these experimental techniques with computational studies, such as Density Functional Theory (DFT) calculations, is a powerful approach. escholarship.org Computational modeling can help elucidate transition state structures, reaction pathways, and the electronic factors that govern reactivity, providing a molecular-level understanding that complements experimental observations. nih.govescholarship.org These synergistic investigations are essential for unraveling the mechanistic details of dihydrotetrazinedione chemistry and rationally designing next-generation functional molecules and materials.

Table 3: Advanced Characterization Techniques for Studying Dihydrotetrazinedione Chemistry

TechniqueInformation GainedRelevance to Dihydrotetrazinedione
Stopped-Flow Spectrophotometry Rapid reaction kinetics (millisecond scale). nih.govQuantifying the fast forward and reverse rates of the dynamic Diels-Alder reactions.
In-situ FTIR (ReactIR) Real-time concentration profiles of reactants, intermediates, and products. youtube.comMonitoring derivatization and cycloaddition reactions in real-time, especially within flow reactors.
Nuclear Magnetic Resonance (NMR) Structural elucidation of reactants, products, and stable intermediates.Confirming the structure of novel derivatives and cycloadducts.
Mass Spectrometry (LCMS/HRMS) Monitoring reaction progress, identifying products, and confirming molecular formulas. acs.orgTracking reaction conversions and verifying the identity of products from synthesis and reactivity studies.
Cyclic Voltammetry (CV) Redox potentials and electrochemical behavior. researchgate.netCharacterizing the redox-active nature of the core structure to enable electrochemical control strategies. acs.org
Computational Chemistry (DFT) Transition state energies, reaction pathways, and electronic structures. escholarship.orgProviding mechanistic rationale for observed reactivity, reversibility, and the effects of substituents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted hydrazines or precursors under controlled conditions. For example, inverse electron demand Diels-Alder (IEDDA) reactions with alkynes/alkenes can yield functionalized derivatives. Purity is validated via HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Metal-assisted hydrolysis (e.g., Cu(II) or Zn(II)) may also stabilize intermediates during synthesis .

Q. How can researchers characterize the electronic and structural properties of this tetrazine derivative?

  • Methodological Answer : Utilize X-ray crystallography for definitive structural elucidation. Computational methods (DFT calculations) can predict electronic properties, such as HOMO-LUMO gaps, while UV-Vis spectroscopy and cyclic voltammetry provide experimental validation of redox behavior. NIST Standard Reference Database 69 offers benchmark spectral data for cross-referencing .

Q. What experimental precautions are critical when handling this compound?

  • Methodological Answer : Due to potential irritancy (Skin Irrit. Category 2), use PPE including nitrile gloves and safety goggles. Conduct reactions in fume hoods to avoid inhalation. Stability testing under varying temperatures and pH is recommended to identify decomposition pathways .

Advanced Research Questions

Q. How can metal coordination studies with this compound inform catalytic or material science applications?

  • Methodological Answer : Design mononuclear or polynuclear complexes (e.g., Cu(II) or Zn(II)) via metal-assisted hydrolysis. Characterize coordination geometry using single-crystal XRD and EXAFS. Evaluate catalytic activity in oxidation reactions or ligand-exchange dynamics via kinetic studies. For example, cyclic tetranuclear Zn(II) complexes have shown unique luminescent properties .

Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?

  • Methodological Answer : Cross-validate DFT-predicted reaction pathways (e.g., IEDDA regioselectivity) with kinetic isotope effect (KIE) studies or isotopic labeling. Use in-situ spectroscopic techniques (e.g., Raman or IR) to monitor intermediates. Discrepancies may arise from solvent effects or unaccounted transition states, requiring iterative model refinement .

Q. How can bio-orthogonal chemistry applications of this tetrazine be optimized for in vivo imaging?

  • Methodological Answer : Functionalize the tetrazine core with fluorophores (e.g., BODIPY or cyanine dyes) for near-infrared imaging. Assess reaction kinetics with trans-cyclooctene (TCO) partners via stopped-flow spectrometry. Optimize solubility using PEGylation or zwitterionic modifications to enhance biocompatibility .

Q. What role does AI play in accelerating reaction optimization for tetrazine derivatives?

  • Methodological Answer : Implement machine learning (ML) models trained on reaction datasets to predict optimal conditions (e.g., solvent, catalyst, temperature). Use COMSOL Multiphysics for simulating mass transfer limitations in scaled-up syntheses. Autonomous laboratories with real-time feedback loops can iteratively refine protocols .

Data Analysis and Theoretical Frameworks

Q. How should researchers design factorial experiments to study substituent effects on tetrazine reactivity?

  • Methodological Answer : Apply a 2^k factorial design, varying substituents (electron-withdrawing/donating groups) and reaction conditions (temperature, solvent polarity). Use ANOVA to identify significant factors. For example, pyridyl substituents enhance metal-binding affinity, while aryl groups modulate IEDDA rates .

Q. What theoretical frameworks guide mechanistic studies of tetrazine ring transformations (e.g., SN(ANRORC) mechanisms)?

  • Methodological Answer : Combine Marcus theory for electron-transfer steps with molecular dynamics simulations to map reaction coordinates. Isotopic labeling (e.g., ^15N) coupled with NMR/MS tracks bond reorganization during ring-opening or cycloadditions .

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